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molecular formula C3H6N2O3 B1345477 4,5-Dihydroxyimidazolidin-2-one CAS No. 3720-97-6

4,5-Dihydroxyimidazolidin-2-one

Cat. No. B1345477
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-UHFFFAOYSA-N
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Patent
US04228045

Procedure details

Formaldehyde (8.85 parts of 37.3 percent solution; 0.11 mole), adjusted to pH 7-8.5, is diluted with water (20 parts). While stirring, 11.8 parts (0.1 mole) of dihydroxyethyleneurea powder are added. The temperature is raised to 55° C., held at 55° C. for 30 minutes, cooled to room temperature, and refrigerated. The sample is recovered as an 80 percent aqueous solution.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3]1([OH:10])[NH:8][C:6](=[O:7])[NH:5][CH:4]1[OH:9]>O>[CH2:1]([N:5]1[CH:4]([OH:9])[CH:3]([OH:10])[NH:8][C:6]1=[O:7])[OH:2]

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(C(NC(=O)N1)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The sample is recovered as an 80 percent aqueous solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(O)N1C(NC(C1O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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